7-(4-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Description
7-(4-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H15FN2OS and its molecular weight is 350.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
This compound is part of a broader class of pyrimidine derivatives, which have been extensively studied for their biological activities. For instance, a series of pyrimidine linked with morpholinophenyl derivatives demonstrated significant larvicidal activity against mosquito larvae, indicating potential applications in controlling mosquito-borne diseases (Gorle et al., 2016). Such compounds, due to the presence of electron-withdrawing groups like fluorine, exhibit enhanced biological activity, suggesting that the specific structure of the compound may also hold significant bioactivity.
Antibacterial and Antifungal Properties
Research has shown that thieno[2,3-d]pyrimidin-4(3H)-one derivatives possess considerable antibacterial and antifungal activities. For example, new derivatives synthesized for this purpose have shown higher antifungal activity than fluconazole against Candida fungus species, and better antibacterial activity against both Gram-positive and Gram-negative bacteria (Kahveci et al., 2020). This indicates the potential utility of 7-(4-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one in developing new antimicrobial agents.
Antimicrobial and Anti-inflammatory Applications
The synthesis of thienopyrimidine derivatives and their evaluation as antimicrobial and anti-inflammatory agents reveal that these compounds exhibit remarkable activity against fungi, bacteria, and inflammation. The incorporation of various groups into the thieno[2,3-d]pyrimidine heterocyclic ring significantly enhances its biological activities, highlighting the compound's potential in treating infections and inflammation (Tolba et al., 2018).
Green Synthesis Approach
A catalytic four-component reaction has been developed for the green synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating a more sustainable and economical approach to producing these compounds. This method reduces the steps and the need for chromatography, making the synthesis of compounds like this compound more environmentally friendly and scalable (Shi et al., 2018).
Anticancer Potential
The microwave-assisted synthesis of fluorinated coumarin–pyrimidine hybrids has been explored, with some compounds showing significant cytotoxicity against human cancer cell lines. This research implies that specific modifications to the pyrimidine structure, such as the introduction of a fluorophenyl group, can enhance its anticancer activity, suggesting potential research directions for the compound (Hosamani et al., 2015).
Properties
IUPAC Name |
7-(4-fluorophenyl)-3-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2OS/c1-13-4-2-3-5-15(13)10-23-12-22-18-17(11-25-19(18)20(23)24)14-6-8-16(21)9-7-14/h2-9,11-12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHQGSSWOXFLNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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